9-Bromo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine
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Overview
Description
9-Bromo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine is a chemical compound with the molecular formula C10H12BrN. It is a member of the benzoazepine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a bromine atom attached to the benzene ring and an amine group on the azepine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine typically involves the bromination of 2,3,4,5-tetrahydro-1H-benzo[B]azepine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
9-Bromo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields 9-azido-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine, while oxidation with m-CPBA produces the corresponding N-oxide .
Scientific Research Applications
9-Bromo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Biological Studies: The compound is used in the study of receptor-ligand interactions and enzyme inhibition.
Chemical Biology: It is employed in the development of chemical probes for studying biological pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and amine group play crucial roles in binding to these targets, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one: This compound is structurally similar but contains a carbonyl group instead of an amine group.
2,3,4,5-Tetrahydro-1H-benzo[B]azepine: The parent compound without the bromine substitution.
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine: A similar compound with a chlorine atom instead of bromine.
Uniqueness
9-Bromo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H13BrN2 |
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Molecular Weight |
241.13 g/mol |
IUPAC Name |
9-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine |
InChI |
InChI=1S/C10H13BrN2/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4,9,13H,2,5-6,12H2 |
InChI Key |
FICGAPXDSOPTJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C(=CC=C2)Br)NC1)N |
Origin of Product |
United States |
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